Zinc finger protein 638 (1756-1764)
Description
Properties
sequence |
EEDEDSLAD |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Zinc finger protein 638 (1756-1764) |
Origin of Product |
United States |
Molecular Architecture and Biochemical Features of Znf638
Gene Organization and Transcriptomic Diversity of ZNF638
The expression of ZNF638 is governed by its genomic structure and the generation of multiple transcript variants through alternative splicing, leading to a complex transcriptomic landscape.
The human ZNF638 gene is situated on the short (p) arm of chromosome 2 at position 13.2. nih.govwikipedia.org Spanning from base pair 71,276,561 to 71,435,069, the gene encompasses 28 exons. nih.govebi.ac.uk The strategic location and structural organization of the ZNF638 locus are crucial for its regulation and interaction with other genomic regions. biorxiv.org Structural elements within and around the gene locus, including binding sites for architectural proteins, are thought to facilitate long-range chromatin interactions, influencing the three-dimensional topology of the chromatin and, consequently, gene regulation. biorxiv.org
Table 1: Genomic Locus of Human ZNF638
| Feature | Description |
|---|---|
| Gene Name | Zinc finger protein 638 (ZNF638) |
| Genomic Location | Chromosome 2, band p13.2 |
| Coordinates | 71,276,561 - 71,435,069 bp |
| Exon Count | 28 |
| Aliases | NP220, ZFML, Zfp638 |
Data sourced from NCBI and EMBL-EBI. nih.govwikipedia.orgebi.ac.uk
The ZNF638 gene undergoes extensive alternative splicing, giving rise to multiple transcript variants. nih.govwikipedia.org This process, a key mechanism for generating protein diversity from a single gene, results in the production of different ZNF638 isoforms. mdpi.com For instance, one variant utilizes an alternate splice site in the 3' coding region, which maintains the reading frame but results in a shorter protein isoform (isoform 2) compared to the canonical isoform 1. nih.gov Other variants exhibit alterations in the 5' untranslated region (UTR) but encode the same protein isoform. nih.gov While numerous transcript variants have been identified, the biological validity and specific functions of some of these variants are still under investigation. nih.govnih.gov The differential expression of these isoforms may contribute to the tissue-specific and context-dependent functions of ZNF638. nih.gov
Table 2: Known Alternatively Spliced Isoforms of Human ZNF638
| Isoform | NCBI Accession | Description |
|---|---|---|
| Isoform 1 | NP_001014972.1, NP_055312.2 | The canonical and longest isoform. |
| Isoform 2 | NP_001239542.1 | A shorter isoform resulting from an alternate splice site in the 3' coding region. |
Data sourced from NCBI. nih.gov
Protein Domain Organization and Structural Motifs of ZNF638
The ZNF638 protein is a large nuclear protein characterized by a modular architecture comprising several distinct domains and motifs that are critical for its function. nih.govnih.gov These include MH1, MH2, and MH3 domains, an RNA recognition motif, serine/arginine-rich regions, and multiple zinc finger motifs. nih.gov
The ZNF638 protein is defined by the presence of three types of domains designated as MH1, MH2, and MH3. nih.govnih.gov Notably, the MH2 domain is repeated multiple times within the protein sequence. nih.govnih.gov While the specific functions of each of these domains are not fully elucidated, they are collectively thought to be involved in the packaging, transfer, or processing of transcripts. nih.govnih.gov Their presence suggests a role for ZNF638 in orchestrating complex ribonucleoprotein assemblies.
ZNF638 contains a canonical RNA Recognition Motif (RRM), a highly conserved domain known for its ability to bind RNA. zfin.orgebi.ac.uk The RRM in ZNF638 is crucial for its interaction with RNA molecules and its involvement in post-transcriptional processes. ebi.ac.ukproteinatlas.org This domain enables ZNF638 to participate in RNA splicing, a function that is further supported by its localization to nuclear speckles, which are enriched in splicing factors. wikipedia.orgnih.gov
In addition to the RRM, ZNF638 possesses serine/arginine-rich (SR) regions. nih.gov SR proteins are a family of splicing regulators characterized by an RRM and a C-terminal domain rich in serine and arginine residues. mdpi.comnih.gov The SR-rich region in ZNF638 is essential for its function in adipocyte differentiation and for regulating the alternative splicing of specific target genes. nih.gov This region likely mediates protein-protein interactions, recruiting other components of the splicing machinery to the pre-mRNA. nih.govmdpi.com
A defining feature of ZNF638 is the presence of multiple zinc finger motifs. wikipedia.orgbiogps.org These are small protein domains in which a zinc ion is coordinated by a combination of cysteine and histidine residues. iith.ac.ingithub.io ZNF638 contains C2H2-type zinc fingers, a common class of zinc finger motifs. zfin.orgbiogps.org These motifs are known to be involved in sequence-specific DNA binding. github.io
The zinc finger domains of ZNF638 are predicted to bind to cytidine-rich sequences in double-stranded DNA. nih.govwikipedia.orguniprot.org This binding capability is central to its role as a transcription factor. uniprot.org For example, ZNF638 has been shown to mediate the transcriptional repression of unintegrated retroviral DNA by binding to cytidine (B196190) clusters and recruiting chromatin-silencing complexes. uniprot.orgebi.ac.uk The coordination of the zinc ions within these motifs stabilizes their structure, allowing for precise interactions with the major groove of the DNA helix. github.io
Table 3: Functional Domains and Motifs of ZNF638
| Domain/Motif | Type/Family | Predicted Function |
|---|---|---|
| MH1, MH2, MH3 | Protein-protein interaction domains | Packaging, transferring, or processing of transcripts |
| RNA Recognition Motif (RRM) | IPR000504, RNA recognition motif domain | RNA binding, regulation of RNA splicing |
| Serine/Arginine-Rich Region | Splicing factor domain | Protein-protein interactions, regulation of alternative splicing |
| Zinc Finger | IPR000690, Matrin/U1-C, C2H2-type | Sequence-specific DNA binding (cytidine-rich sequences) |
Data compiled from InterPro, NCBI, and relevant publications. nih.govzfin.orgbiogps.org
Advanced Structural Analysis of Specific Regions (e.g., Amino Acid Range 1756-1764)
The specific region of Zinc finger protein 638 (ZNF638) corresponding to amino acid residues 1756-1764 is located within the C-terminal portion of the protein. The sequence for this segment in human ZNF638 (UniProt ID: Q14966) is:
Table 1: Amino Acid Sequence of ZNF638 (1756-1764)
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 1756 | Threonine | T |
| 1757 | Serine | S |
| 1758 | Proline | P |
| 1759 | Alanine | A |
| 1760 | Proline | P |
| 1761 | Serine | S |
| 1762 | Serine | S |
| 1763 | Proline | P |
| 1764 | Alanine | A |
Detailed structural and functional analysis specifically targeting the 1756-1764 amino acid region of ZNF638 is not extensively documented in publicly available research. This region does not fall within a characterized domain like the well-described zinc finger or RNA-recognition motifs found elsewhere in the protein. wikipedia.orgzfin.org The broader C-terminal region of ZNF638 is understood to be essential for its DNA binding capabilities. genecards.org However, the precise contribution of the 1756-1764 segment to this function or other protein activities remains to be elucidated through specific experimental studies.
The protein is known to contain several domain types, including MH1, MH2 (repeated three times), and MH3, which it shares with the nuclear protein matrin 3. wikipedia.orggenecards.org These domains are associated with the packaging, transferring, or processing of transcripts. wikipedia.org
Post-Translational Modifications and Their Influence on ZNF638 Activity
Post-translational modifications (PTMs) are crucial for regulating the function and activity of ZNF638. numberanalytics.commdpi.com These modifications can alter the protein's stability, localization, and interactions with other molecules, thereby influencing its role in various cellular processes. numberanalytics.com
Known post-translational modifications of ZNF638 include phosphorylation and ubiquitination. These modifications play a significant role in modulating its activity as a transcriptional regulator.
Table 2: Known Post-Translational Modifications of ZNF638
| Modification | Description | Influence on Activity |
| Phosphorylation | The addition of a phosphate (B84403) group to specific amino acid residues. | Phosphorylation of ZNF638 has been identified in high-throughput studies. The precise functional consequences of these phosphorylation events are still under investigation but are generally known to regulate protein-protein interactions and enzyme activity. |
| Ubiquitination | The attachment of ubiquitin, a small regulatory protein. | The deubiquitinase USP7 has been shown to stabilize ZNF638 by removing ubiquitin tags, thereby promoting its role in pathological hepatic de novo lipogenesis. nih.gov |
ZNF638 functions as a transcriptional cofactor, and its activity is influenced by its interactions with other proteins, which can be modulated by PTMs. For instance, ZNF638 interacts with CCAAT/enhancer-binding proteins (C/EBPs) to regulate the expression of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipocyte differentiation. nih.govuniprot.org The stability and thus the activity of ZNF638 in this process can be enhanced by USP7-mediated deubiquitination. nih.gov
Furthermore, ZNF638 acts as a transcriptional repressor by recruiting histone deacetylase 1 (HDAC1). uniprot.orgnih.gov This interaction leads to the suppression of various genes, including those involved in lipid metabolism, such as ANGPTL8. nih.gov The regulation of this repressive function is likely influenced by PTMs that affect the assembly of these protein complexes.
In the context of silencing unintegrated retroviral DNA, ZNF638 recruits the HUSH complex, SETDB1, and histone deacetylases HDAC1 and HDAC4. uniprot.orguniprot.org The efficiency of this recruitment and the subsequent gene silencing are likely subject to regulation by PTMs on ZNF638 and other components of the complex.
Molecular Mechanisms of Znf638 Action
DNA Binding and Transcriptional Regulation by ZNF638
ZNF638's primary mode of action involves direct interaction with DNA, leading to the regulation of target gene transcription. This regulation is achieved through distinct mechanisms, including the recruitment of chromatin-modifying complexes and cooperation with other transcription factors.
ZNF638 is characterized by its ability to bind to cytidine-rich sequences, or "C-clusters," within double-stranded DNA. wikipedia.orgebi.ac.uksapient.bio This binding is a key determinant of its genomic targeting and subsequent regulatory functions. The protein contains several domains, including MH1, MH2, and MH3 domains, which are associated with its function in processing, packaging, or transferring transcripts. wikipedia.org While the precise structural basis of this specific DNA recognition is an area of ongoing research, it is understood that this interaction is fundamental to its role in gene silencing and other regulatory activities. ebi.ac.uksapient.bio
ZNF638 primarily functions as a transcriptional repressor, particularly in the context of silencing foreign and endogenous retroviral DNA. ebi.ac.uksapient.biouniprot.org This repression is mediated through the recruitment of powerful chromatin-silencing machinery.
A critical aspect of ZNF638's repressive function is its ability to recruit the Human Silencing Hub (HUSH) complex to specific genomic loci. biorxiv.orgbiorxiv.orgnih.gov The HUSH complex, composed of proteins such as MPP8, TASOR, and PPHLN1, is a key player in epigenetic silencing. biorxiv.orgnih.gov Upon binding to target DNA sequences, ZNF638 facilitates the recruitment of the HUSH complex, which in turn brings in the histone methyltransferase SETDB1. biorxiv.orgbiorxiv.orgnih.gov SETDB1 then deposits the repressive histone mark H3K9me3, leading to chromatin condensation and transcriptional silencing. biorxiv.orgbiorxiv.org
Furthermore, ZNF638 has been shown to interact with and recruit histone deacetylases (HDACs), specifically HDAC1 and HDAC4. sapient.biouniprot.orgnih.gov HDACs remove acetyl groups from histones, another modification associated with active transcription. By recruiting HDACs, ZNF638 promotes a chromatin state that is non-permissive for transcription. nih.govnih.gov The coordinated action of the HUSH complex, SETDB1, and HDACs results in a robust silencing of ZNF638 target genes.
A primary and well-characterized role of ZNF638 is in the host's defense against retroviruses. It plays a crucial part in the epigenetic silencing of unintegrated retroviral DNA, which is the DNA synthesized by a retrovirus upon entering a host cell but before it has integrated into the host genome. ebi.ac.uksapient.bionih.gov ZNF638 recognizes and binds to cytidine-rich sequences present in the retroviral DNA and initiates the silencing cascade involving the HUSH complex and SETDB1. ebi.ac.uksapient.biobiorxiv.orgnih.gov This mechanism is also vital for the repression of human endogenous retroviruses (HERVs), which are remnants of ancient retroviral infections that are now part of the human genome. researchgate.net By keeping these elements silent, ZNF638 helps to maintain genomic stability. researchgate.net
Recent studies have also implicated ZNF638 in the repression of Hepatitis B virus (HBV) transcription by binding to its covalently closed circular DNA (cccDNA) and recruiting the HUSH complex to deposit repressive H3K9me3 marks. biorxiv.orgbiorxiv.org
| Mechanism | Key Interacting Factors | Primary Targets | Outcome |
|---|---|---|---|
| Recruitment of HUSH Complex | MPP8, TASOR, PPHLN1 | Unintegrated retroviral DNA, HERVs, HBV cccDNA | Initiation of epigenetic silencing cascade |
| Recruitment of SETDB1 | SETDB1 | Genomic regions targeted by ZNF638/HUSH | Deposition of repressive H3K9me3 histone marks |
| Recruitment of HDACs | HDAC1, HDAC4 | Genomic regions targeted by ZNF638 | Deacetylation of histones, leading to a repressive chromatin state |
In addition to its well-established role as a transcriptional repressor, ZNF638 can also function as a transcriptional coactivator, highlighting its versatility as a regulatory protein. nih.govnih.gov This dual functionality depends on its interaction with other specific transcription factors.
ZNF638 has been identified as a novel and early regulator of adipogenesis (the formation of fat cells). nih.gov In this context, it acts as a transcriptional cofactor for the CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.gov ZNF638 physically interacts with these C/EBP proteins and cooperates with them to activate the transcription of key adipogenic genes, such as peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.gov This cooperation is essential for initiating the cascade of gene expression that drives adipocyte differentiation. nih.gov The ability of ZNF638 to switch from a repressor to an activator through its association with C/EBPs underscores the context-dependent nature of its regulatory activities.
| Process | Cooperating Factors | Key Target Gene | Cellular Outcome |
|---|---|---|---|
| Adipogenesis | C/EBPβ, C/EBPδ | PPARγ | Induction of adipocyte differentiation |
Function as a Transcriptional Coactivator/Cofactor
Regulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression
ZNF638 has been identified as a significant early regulator of adipogenesis, the process of fat cell differentiation. nih.govresearchgate.netnih.gov Its role is intricately linked to the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of this developmental pathway. nih.govnih.gov
Detailed Research Findings:
Early Induction in Adipogenesis: The expression of ZNF638 is induced early during adipocyte differentiation, with its levels peaking before the induction of PPARγ and then decreasing as the cells mature. nih.govresearchgate.net This temporal expression pattern suggests its involvement in the initial stages of the differentiation cascade. nih.govresearchgate.net
Cooperation with C/EBP Transcription Factors: ZNF638 physically interacts and cooperates with CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.govresearchgate.netnih.gov This interaction is crucial for the transcriptional activation of the PPARγ gene. nih.gov
Recruitment to the PPARγ Promoter: C/EBP proteins recruit ZNF638 to the promoter region of the PPARγ gene. nih.gov This recruitment enhances the transcriptional activity at the promoter, leading to increased PPARγ expression. nih.gov While ZNF638 itself does not appear to bind directly to the C/EBP-binding site on the PPARγ promoter, its presence as a cofactor is essential for robust activation. nih.gov
Impact on Adipocyte Differentiation: Experimental evidence demonstrates that the ectopic expression of ZNF638 promotes adipogenesis, while its knockdown inhibits the differentiation process and reduces the expression of genes specific to adipocytes. nih.govresearchgate.net This underscores the critical role of ZNF638 in driving the adipogenic program through its regulation of PPARγ. nih.gov
RNA Binding and Processing Functions of ZNF638
Beyond its role as a transcriptional cofactor, ZNF638 is also involved in post-transcriptional processes, including RNA binding and processing. wikipedia.orggenecards.org This dual functionality highlights its comprehensive role in gene regulation, from transcription initiation to the maturation of RNA transcripts.
Involvement in Transcript Packaging, Transfer, and Processing
ZNF638 is associated with the packaging, transfer, and processing of transcripts. wikipedia.orggenecards.orgtumorportal.org The protein contains domains, including an RNA recognition motif, that are characteristic of RNA-binding proteins. researchgate.net Its localization within the nucleoplasm and nuclear speckles, which are sites enriched in pre-mRNA splicing factors, further supports its role in RNA metabolism. wikipedia.orgnih.gov
Modulatory Role in Alternative RNA Splicing
ZNF638 has been shown to influence alternative splicing, a process that allows for the production of multiple protein isoforms from a single gene. nih.govnih.govebi.ac.uk This function adds another layer of regulatory control to the processes it governs, such as adipogenesis.
Detailed Research Findings:
Interaction with Splicing Regulators: Biochemical purification of ZNF638-interacting proteins in differentiating adipocytes has revealed that ZNF638 associates with known splicing regulators. nih.govnih.gov This interaction suggests a direct involvement in the splicing machinery.
Modulation of Splicing Reporter Minigenes: Functional assays using minigene reporters have demonstrated that ZNF638 can directly influence alternative splicing decisions. nih.gov Its recruitment to the promoter of these minigenes by C/EBP proteins enhances this splicing modulatory function. nih.gov
Regulation of Adipogenesis-Related Isoforms: ZNF638 has been shown to regulate the alternative splicing of transcripts for proteins involved in adipogenesis, such as lipin1 and nuclear receptor co-repressor 1. nih.gov This suggests that ZNF638 may control adipocyte differentiation not only by regulating transcription but also by controlling the balance of different protein isoforms. nih.govnih.gov
Structural Domains for Splicing Function: The arginine/serine-rich (RS) domain and the C-terminal zinc finger domain of ZNF638, which are required for its localization to nuclear speckles, are also essential for its function in regulating alternative splicing. nih.gov
Protein-Protein Interaction Networks of ZNF638
The functional versatility of ZNF638 is further underscored by its participation in complex protein-protein interaction networks. nih.govnih.govebi.ac.uk These interactions are critical for modulating its stability, activity, and recruitment to specific cellular compartments and genomic loci.
Characterization of Direct and Indirect Interactors
ZNF638 has been shown to interact with a variety of proteins, both directly and as part of larger complexes. These interactors are involved in diverse cellular processes, including transcription, ubiquitination, and RNA processing.
Table 1: Known Interactors of ZNF638
| Interacting Protein | Function of Interactor | Reference |
| FHL2 | Transcription cofactor | nih.gov |
| USP7 | Deubiquitinating enzyme | researchgate.net |
| NIPBL | Cohesin loading complex component | string-db.org |
| U2SURP | Splicing factor | nih.gov |
| SENP6 | SUMO-specific protease | string-db.org |
FHL2 (Four and a half LIM domains 2): The human homolog of ZNF638, NP220, has been reported to directly interact with the transcriptional cofactor FHL2 and facilitate its transport into the nucleus. nih.gov
USP7 (Ubiquitin-specific-processing protease 7): ZNF638 interacts with the deubiquitinase USP7, which plays a role in its stability. researchgate.net
NIPBL (Nipped-B-like protein): Interaction data suggests a connection between ZNF638 and NIPBL, a key component of the cohesin loading complex, which is involved in chromosome organization. string-db.org
U2SURP (U2 small nuclear RNA auxiliary factor 2-like protein): As a component of the spliceosome, the interaction with U2SURP is consistent with ZNF638's role in alternative splicing. nih.gov
SENP6 (SUMO-specific protease 6): ZNF638 is also found in interaction networks involving SENP6, suggesting potential regulation by SUMOylation. string-db.org
Regulation of ZNF638 Stability and Activity via Interacting Partners
The stability and activity of ZNF638 are dynamically regulated by its interacting proteins, particularly through post-translational modifications like ubiquitination. researchgate.net
Detailed Research Findings:
Deubiquitination by USP7: The deubiquitinating enzyme USP7 has been shown to interact with and deubiquitinate ZNF638. researchgate.net This action by USP7 leads to the stabilization of the ZNF638 protein. researchgate.net
Impact on Transcriptional Activity: In addition to stabilizing the protein, USP7 also promotes the transcription of ZNF638 itself by stabilizing cAMP responsive element binding protein (CREB). researchgate.net
Functional Consequences: The regulation of ZNF638 stability by USP7 has significant functional consequences. For instance, in the context of liver cells, this interaction has been implicated in the regulation of de novo lipogenesis, the process of synthesizing fatty acids. researchgate.net Inhibition of USP7 leads to decreased levels of ZNF638, highlighting the importance of this interaction in maintaining a sufficient pool of active ZNF638. researchgate.net
Cellular and Physiological Roles of Znf638
ZNF638 in Adipogenesis and Adipocyte Biology
The formation of adipocytes is a complex and highly regulated process involving a cascade of transcriptional events. ZNF638 has been identified as a key player in the early stages of this process, influencing both the differentiation and proliferation of adipocytes, as well as the metabolic functions of mature fat cells.
ZNF638 is recognized as a novel and early regulator of adipogenesis. nih.govresearchgate.netnih.gov Its expression is induced in the initial phases of adipocyte differentiation, where it functions as a transcriptional cofactor. nih.govresearchgate.net Research has demonstrated that ZNF638 physically interacts and cooperates with other crucial transcription factors, namely CCAAT/enhancer-binding protein β (C/EBPβ) and C/EBPδ. nih.govnih.govdiagenode.com This collaboration is instrumental in driving the expression of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipocyte differentiation. nih.govnih.gov The timing of ZNF638 expression, which peaks before PPARγ and diminishes as adipocytes fully mature, underscores its role in the early commitment of preadipocytes to the adipocyte lineage. nih.gov
The interaction between ZNF638 and C/EBPs occurs on the promoter region of the PPARγ gene, facilitating its transcription. nih.gov This mechanism places ZNF638 as a critical upstream regulator in the transcriptional cascade of adipogenesis. nih.gov
The influence of ZNF638 on adipocyte development has been substantiated through gain- and loss-of-function studies. Ectopic expression of ZNF638 in preadipocyte cell lines has been shown to enhance adipogenesis. nih.govresearchgate.net Conversely, the knockdown of ZNF638 expression leads to an inhibition of differentiation and a reduction in the expression of genes specific to adipocytes. nih.govresearchgate.net
Studies using 10T1/2 preadipocytes have provided quantitative insights into the effects of ZNF638.
Table 1: Effects of ZNF638 Modulation on Adipocyte Differentiation in 10T1/2 Cells
| Experimental Condition | Observation | Outcome | Reference |
|---|---|---|---|
| Ectopic expression of ZNF638 | Increased number of lipid-accumulating cells | Promotes adipogenesis | researchgate.net |
| Knockdown of ZNF638 | Decreased number of lipid-containing cells | Inhibits adipogenesis | researchgate.net |
| Ectopic expression of ZNF638 | Increased expression of adipocyte markers (e.g., aP2, PPARγ) | Enhances differentiation | researchgate.net |
| Knockdown of ZNF638 | Decreased expression of adipocyte markers | Reduces differentiation | researchgate.net |
Recent findings have illuminated a role for ZNF638 in the regulation of triglyceride metabolism, with a notable sexual dimorphism. nih.gov ZNF638 acts as a transcriptional repressor of angiopoietin-like protein 8 (ANGPTL8), a key regulator of triglyceride levels. nih.gov This repression is achieved through the recruitment of histone deacetylase 1 (HDAC1), leading to histone deacetylation and the suppression of a broad range of lipid metabolic genes, including Angptl8. nih.gov
Interestingly, the regulatory effect of ZNF638 on triglyceride metabolism through ANGPTL8 appears to be dependent on estrogen. nih.gov In female mice, adipose tissue-specific knockout of ZNF638 leads to a significant increase in serum triglyceride levels after refeeding, an effect that is not observed in male mice. nih.gov This suggests an estrogen-dependent regulatory axis involving ZNF638 and ANGPTL8 in the control of triglyceride homeostasis. nih.gov
ZNF638 in Thermogenesis and Energy Expenditure
ZNF638 exhibits a distinct expression pattern across different types of adipose tissue. In vivo studies in mice have revealed that ZNF638 mRNA and protein levels are significantly higher in brown adipose tissue (BAT) and subcutaneous white adipose tissue (scWAT), which contains beige adipocytes, compared to epididymal white adipose tissue (eWAT). nih.gov This selective enrichment in thermogenic fat tissues suggests a potential role for ZNF638 in their specialized function. nih.govoup.com
Table 2: Relative Expression of ZNF638 in Different Adipose Tissues of Mice
| Adipose Tissue Type | ZNF638 mRNA Level | ZNF638 Protein Level | Reference |
|---|---|---|---|
| Brown Adipose Tissue (BAT) | High | High | nih.gov |
| Subcutaneous White Adipose Tissue (scWAT) | High | High | nih.gov |
| Epididymal White Adipose Tissue (eWAT) | Low | Low | nih.gov |
The expression of ZNF638 in thermogenic tissues is dynamically regulated by stimuli that promote heat production. nih.govoup.com In vitro studies have shown that ZNF638 expression is upregulated by modulators of cyclic AMP (cAMP). nih.gov Furthermore, in vivo experiments have demonstrated that exposure to cold temperatures and pharmacological stimulation of β-adrenergic signaling, both of which increase intracellular cAMP levels, lead to an induction of ZNF638 expression in BAT and scWAT. nih.gov
The molecular mechanism underlying this regulation involves the transcription factor cAMP response element-binding protein (CREB). nih.gov In silico analysis has identified two putative cAMP response elements within the promoter region of the ZNF638 gene. nih.gov Subsequent molecular analyses, including electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) assays, have confirmed that CREB binds to these regions of the ZNF638 promoter. nih.gov Functional studies have further established that CREB is both necessary and sufficient to regulate the transcription of ZNF638 in response to elevated cAMP levels. nih.gov This indicates that ZNF638 is a downstream target of the cAMP-CREB signaling pathway, a central regulatory axis in thermogenesis. nih.govoup.com
Association with Overall Energy Metabolism and Obesity Susceptibility
Zinc finger protein 638 (ZNF638) has been identified as a significant early regulator of adipogenesis, the process of forming fat cells. diagenode.comnih.govresearchgate.net Its expression is induced in the initial stages of adipocyte differentiation. diagenode.comnih.gov Studies have demonstrated that the forced expression of ZNF638 in vitro enhances adipogenesis, while its reduction or "knockdown" hinders this differentiation process and curtails the expression of genes specific to adipocytes. diagenode.comresearchgate.net This suggests a crucial role for ZNF638 in the body's fat storage mechanisms.
Mechanistically, ZNF638 functions as a transcriptional cofactor, partnering with CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.govresearchgate.net This collaboration is pivotal for the expression of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipocyte differentiation. nih.govresearchgate.netnih.gov The interaction between ZNF638 and C/EBPs effectively triggers the transcriptional cascade necessary for the development of mature fat cells. nih.gov
Furthermore, research in animal models has revealed a sexually dimorphic role of ZNF638 in triglyceride metabolism. In female mice, adipose tissue-specific knockout of ZNF638 led to a significant increase in serum triglyceride levels after refeeding, which was associated with decreased activity of endothelial lipoprotein lipase (B570770) (LPL) and increased lipid absorption in the small intestine. nih.gov Conversely, overexpressing ZNF638 in the inguinal white adipose tissue of female mice, including obese models, resulted in reduced serum triglyceride levels and enhanced LPL activity after refeeding. nih.gov This effect was linked to the regulation of angiopoietin-like protein 8 (ANGPTL8), a key regulator of triglyceride metabolism, in an estrogen-dependent manner. nih.gov ZNF638 acts as a transcriptional repressor by recruiting HDAC1 to suppress the transcription of genes involved in lipid metabolism, including Angptl8. nih.gov
These findings underscore the importance of ZNF638 in the intricate regulation of energy metabolism and highlight its potential as a factor in obesity susceptibility.
Table 1: Role of ZNF638 in Adipogenesis
| Experimental Condition | Effect on Adipogenesis | Mechanism | Key Interacting Proteins | Affected Genes |
|---|---|---|---|---|
| Ectopic expression of ZNF638 | Increased adipogenesis in vitro diagenode.comresearchgate.net | Acts as a transcriptional cofactor nih.gov | C/EBPβ, C/EBPδ nih.govresearchgate.net | PPARγ, SREBF1 nih.govuniprot.org |
| Knockdown of ZNF638 | Inhibited differentiation and decreased expression of adipocyte-specific genes diagenode.comresearchgate.net | Reduction in transcriptional activation of proadipogenic genes. | C/EBPs nih.gov | PPARγ nih.gov |
| Adipose tissue-specific knockout (female mice) | Increased serum triglyceride levels after refeeding nih.gov | Decreased endothelial LPL activity and increased lipid absorption nih.gov | HDAC1 nih.gov | Angptl8 nih.gov |
| Overexpression in adipose tissue (female mice) | Reduced serum triglyceride levels after refeeding nih.gov | Enhanced LPL activity nih.gov | HDAC1 nih.gov | Angptl8 nih.gov |
ZNF638 in Cellular Maintenance and Development
Influence on Cell Cycle Progression and Apoptosis
ZNF638 is implicated in the fundamental cellular processes of cell cycle progression and apoptosis (programmed cell death). ontosight.ai As a transcriptional regulator, it is believed to influence the expression of genes that are critical for controlling these two processes. ontosight.ai The ability of ZNF638 to bind to specific DNA sequences allows it to modulate the transcription of target genes involved in the cell cycle and apoptosis pathways. ontosight.ai
While direct mechanistic studies on ZNF638's role in cell cycle progression are still emerging, the process itself is known to be a potential point of escape from extrinsic apoptosis. nih.gov Cells that are in the S phase of the cell cycle can delay apoptosis in favor of undergoing mitosis, a phenomenon linked to the upregulation of the anti-apoptotic protein Mcl-1. nih.gov This allows cells to proceed through mitosis even with activated caspases, the key executioners of apoptosis. nih.gov This suggests a complex interplay where the cell cycle machinery can override apoptotic signals, and proteins like ZNF638 that influence gene expression related to these processes could be key modulators.
Role in Nervous System Development
ZNF638 is expressed in the brain and has been linked to nervous system development. genecards.orgmedpagetoday.com Zinc finger proteins, in general, are crucial for promoting the development of different brain regions and the differentiation of neural stem cells. nih.gov They function as transcription factors that regulate gene expression by binding to DNA and RNA. nih.gov Phagocytosis, a process of engulfing cellular debris, is critical during nervous system development for removing excess apoptotic neurons and pruning neuronal branches to sculpt neural circuits. mdpi.com
Recent genetic research has identified a variant in the DYSF–ZNF638 locus that is associated with the severity of multiple sclerosis (MS), a degenerative disease of the central nervous system. medpagetoday.com This finding suggests a potential role for ZNF638 in the resilience of the nervous system and its ability to recover from damage. medpagetoday.com The ZNF638 gene is known to be involved in controlling viral infections, and its expression in oligodendrocytes and their precursor cells further implicates it in the health and maintenance of the central nervous system. medpagetoday.com
ZNF638 in Host-Pathogen Interactions and Immune Responses
Mechanism of Viral Silencing in Host Cells
ZNF638 plays a critical role in the host's defense against retroviruses by mediating the silencing of unintegrated viral DNA. uniprot.orgjensenlab.orgnih.gov After a retrovirus infects a cell, some of its DNA may not integrate into the host genome and remains as extrachromosomal DNA. uniprot.orgnih.gov ZNF638 is a key protein that recognizes and binds to cytidine-rich sequences within this unintegrated retroviral DNA. uniprot.orgnih.gov
Upon binding, ZNF638 acts as a scaffold to recruit a silencing machinery to the viral DNA. uniprot.orgnih.govnih.gov This machinery includes the HUSH (Human Silencing Hub) complex, the histone methyltransferase SETDB1, and histone deacetylases HDAC1 and HDAC4. uniprot.orgnih.gov The recruitment of these factors leads to epigenetic modifications of the histones associated with the viral DNA, specifically H3K9 trimethylation (H3K9me3), which is a repressive mark. nih.govbiorxiv.org This results in the transcriptional repression of the unintegrated viral DNA, effectively silencing it and preventing the production of new viral particles. uniprot.orgnih.gov Consequently, the knockout of ZNF638 has been shown to accelerate the replication of retroviruses. nih.gov This mechanism of viral silencing is a crucial component of the cell's intrinsic immunity against retroviral infections.
Table 2: ZNF638-Mediated Viral Silencing
| Component | Function in Viral Silencing | Reference |
|---|---|---|
| ZNF638 (NP220) | Binds to cytidine (B196190) clusters in unintegrated retroviral DNA. Recruits chromatin silencers. | uniprot.orgnih.gov |
| HUSH Complex | A key chromatin silencer recruited by ZNF638. | uniprot.orgnih.govbiorxiv.org |
| SETDB1 | A histone methyltransferase that deposits repressive H3K9me3 marks. | uniprot.orgnih.gov |
| HDAC1 and HDAC4 | Histone deacetylases that contribute to transcriptional repression. | uniprot.orgnih.gov |
Activation of Antiviral Immune Responses
Beyond its direct role in silencing viral DNA, targeting ZNF638 can paradoxically lead to the activation of antiviral immune responses through a phenomenon known as "viral mimicry". nih.govbiorxiv.org When ZNF638 is inhibited or its expression is reduced, the silencing of endogenous retroelements (REs) is lifted. nih.govbiorxiv.org This leads to an increase in the expression of these retroelements, resulting in the accumulation of cytosolic double-stranded RNA (dsRNA). nih.govresearchgate.net
This accumulation of dsRNA is detected by intracellular pattern recognition receptors (PRRs) such as RIG-I and MDA5. nih.gov The activation of these sensors triggers downstream signaling cascades involving molecules like MAVS and IRF3, culminating in the production of type I interferons and other proinflammatory cytokines. nih.govbiorxiv.orgyoutube.com This innate immune response is similar to the one mounted against an actual viral infection, hence the term "viral mimicry." nih.gov
In the context of cancer, particularly glioblastoma, targeting ZNF638 has been shown to induce this viral mimicry, leading to the upregulation of antiviral immune programs and increased expression of the immune checkpoint protein PD-L1. nih.gov This suggests that inhibiting ZNF638 could be a strategy to enhance anti-tumor immunity and potentially sensitize tumors to immunotherapy. nih.gov
Znf638 in Disease Pathogenesis: Mechanistic Insights
Molecular Contributions to Adipose Tissue Dysfunction and Metabolic Disorders
Zinc finger protein 638 (ZNF638) has been identified as a critical regulator of adipogenesis, the process of forming fat cells. nih.govdiagenode.com Its expression is induced in the early stages of adipocyte differentiation. nih.govresearchgate.net Mechanistically, ZNF638 physically interacts with and coactivates CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.govresearchgate.net This cooperation is essential for the transcriptional activation of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of fat cell development. nih.govnih.gov
Studies have demonstrated that ectopic expression of ZNF638 enhances adipogenesis, while its reduction or knockdown inhibits the differentiation of preadipocytes and reduces the expression of genes specific to mature fat cells. diagenode.comresearchgate.net This positions ZNF638 as a key early factor in the transcriptional cascade that governs adipocyte formation. nih.govresearchgate.net
Furthermore, ZNF638 plays a role in systemic triglyceride metabolism, exhibiting a sexually dimorphic effect. nih.gov In female mice, ZNF638 in adipose tissue regulates serum triglyceride levels by controlling the expression of angiopoietin-like protein 8 (ANGPTL8), a key regulator of triglyceride homeostasis. nih.gov This regulation is estrogen-dependent and occurs through the recruitment of HDAC1 for histone deacetylation, which suppresses the transcription of lipid metabolic genes, including Angptl8. nih.gov
Table 1: ZNF638's Role in Adipose and Metabolic Function
| Process | Interacting Factors | Mechanism | Outcome |
| Adipogenesis | C/EBPβ, C/EBPδ | Transcriptional coactivation | Induction of PPARγ expression and promotion of adipocyte differentiation. nih.govnih.gov |
| Triglyceride Metabolism | HDAC1, Estrogen Receptor | Transcriptional repression of Angptl8 | Regulation of serum triglyceride levels in an estrogen-dependent manner. nih.gov |
While direct studies on ZNF638's role in hepatic de novo lipogenesis (DNL) are emerging, the broader family of zinc finger proteins is known to be crucial for liver lipid homeostasis. consensus.app DNL is the process of synthesizing fatty acids from non-lipid sources, primarily carbohydrates, and is a key pathway in liver metabolism. nih.gov Other zinc finger proteins, such as Zbtb20, are required for hepatic DNL by regulating the expression of genes involved in glycolysis and lipogenesis. dntb.gov.ua Given ZNF638's established role in regulating lipid metabolism in adipose tissue, its potential involvement in the closely related process of hepatic DNL is an area of active investigation. nih.govconsensus.app The dysregulation of DNL is a known contributor to conditions like non-alcoholic fatty liver disease (NAFLD), which is often associated with insulin (B600854) resistance. nih.govwustl.edu
Role in Neurodevelopmental and Neurological Conditions
The molecular basis of autism spectrum disorder (ASD) is complex, involving a wide array of genes that affect synaptic function, transcriptional regulation, and neurodevelopment. nih.govnih.gov While direct large-scale studies definitively linking ZNF638 to ASD are limited, the broader category of zinc finger proteins, which function as transcriptional regulators, is implicated in the disorder. nih.gov ASD pathology is associated with mutations affecting chromatin organization and gene expression, processes where zinc finger proteins are fundamental. nih.gov Given ZNF638's role in cellular differentiation and transcriptional control, its potential contribution to the neurodevelopmental alterations seen in ASD warrants further investigation. nih.govnih.gov
A landmark genome-wide association study (GWAS) involving over 22,000 individuals with multiple sclerosis (MS) identified the first genetic variant associated with faster disease progression. medpagetoday.comneurosciencenews.com This variant, rs10191329, is located in the DYSF–ZNF638 locus. medpagetoday.comneurosciencenews.com Individuals who are homozygous carriers of this risk allele experience a significantly accelerated disease course, requiring a walking aid a median of 3.7 years earlier than non-carriers. medpagetoday.comneurosciencenews.com This genetic finding points away from the immune system and towards the central nervous system's intrinsic biology as a key determinant of MS severity. medpagetoday.comsimhcottumwa.org
Table 2: Genetic Association of ZNF638 Locus with Multiple Sclerosis
| Genetic Variant | Associated Locus | Clinical Impact | Pathological Correlation |
| rs10191329 | DYSF–ZNF638 | Homozygous carriers need walking aids ~3.7 years sooner. neurosciencenews.com | Increased number of lesions in the brainstem and higher rate of cortical lesions. medpagetoday.com |
The association of the DYSF-ZNF638 locus with MS severity suggests that these genes are involved in the resilience and repair mechanisms of the central nervous system. medpagetoday.comsimhcottumwa.org ZNF638 is known to be involved in controlling viral infections, while DYSF plays a role in repairing damaged cells. medpagetoday.com Post-mortem brain tissue analysis of MS patients carrying the risk allele (rs10191329AA) revealed more acute axonal stress and a reduction in neuronal density. nih.gov Furthermore, the normal-appearing white matter in these individuals showed a higher proportion of oligodendrocytes expressing ZNF638. nih.gov This suggests that the genetic variant impacts the brain's ability to withstand and respond to damage, potentially through mechanisms involving neuronal loss, chronic inflammation, and altered mitochondrial function. nih.govnih.gov The findings shift the focus for therapeutic development towards enhancing CNS resilience. simhcottumwa.org
Genetic Associations and Mechanistic Implications in Multiple Sclerosis Progression
ZNF638 in Oncogenesis: Molecular and Cellular Mechanisms
The role of ZNF638 in cancer is multifaceted, with evidence suggesting it can act as either a tumor suppressor or an oncoprotein depending on the cellular context. nih.gov Oncogenesis is driven by genetic alterations that confer a growth advantage, including mutations, gene amplification, and chromosome rearrangements that activate proto-oncogenes. nih.govnumberanalytics.comnumberanalytics.com
In the context of glioblastoma (GBM), ZNF638 acts as a master epigenetic regulator. nih.gov It is associated with immunosuppressive transcriptional signatures and reduced infiltration of immune cells like CD8+ T-cells. nih.gov Mechanistically, ZNF638 recruits the HUSH complex, which deposits repressive H3K9me3 marks on endogenous retroelements, silencing them. nih.gov Targeting and knocking down ZNF638 in GBM models leads to the expression of these retroelements, inducing a "viral mimicry" state. nih.gov This activates innate anti-viral immune responses and enhances the infiltration of immune cells, thereby sensitizing the tumor to immune checkpoint inhibitors. nih.govnih.gov Low expression of ZNF638 has been identified as a biomarker for improved survival and a better clinical response to immunotherapy in patients with recurrent glioblastoma and melanoma. nih.govnih.gov
This dual functionality highlights the complex role of transcriptional regulators like ZNF638 in cancer, where their activity is highly dependent on the specific tumor type and its microenvironment. nih.govufl.edu
Association with Cutaneous T-Cell Lymphoma as an Antigen (SE33-1)
Zinc Finger Protein 638 is also recognized by several aliases, including Cutaneous T-cell lymphoma-associated antigen se33-1. nih.govresearchgate.netnih.gov This nomenclature highlights its initial identification in the context of this specific type of skin lymphoma. As an antigen, ZNF638 can be recognized by the immune system, a characteristic that is pivotal in the body's surveillance against cancerous cells. The protein is primarily nucleoplasmic and is involved in binding cytidine-rich sequences in double-stranded DNA, as well as in the packaging, transfer, or processing of transcripts. nih.govresearchgate.net
Mechanistic Role in Glioblastoma Pathogenesis and Immunotherapy Responsiveness
Recent research has illuminated the critical role of ZNF638 in the pathogenesis of glioblastoma (GBM), one of the most aggressive and treatment-resistant brain cancers. nih.gov Studies have shown that ZNF638 is significantly overexpressed in glioblastoma tumors when compared to normal brain tissue. nih.gov
The primary mechanism of ZNF638 in glioblastoma involves its function as a master epigenetic regulator. ebi.ac.uk It recruits the Human Silencing Hub (HUSH) complex, which in turn deposits repressive histone marks (H3K9me3) on endogenous retroelements (REs), keeping them transcriptionally silent. ebi.ac.ukneurosciencenews.com When ZNF638 is suppressed, these retroelements become expressed, leading to an accumulation of double-stranded RNA (dsRNA) in the cytoplasm. nih.govneurosciencenews.com This accumulation triggers an innate anti-viral immune response, a phenomenon termed "viral mimicry". ebi.ac.ukneurosciencenews.com
This viral mimicry has profound implications for immunotherapy. The induced antiviral state increases the infiltration of immune cells, such as CD8+ T-cells, into the tumor microenvironment and upregulates the expression of PD-L1, a key immune checkpoint protein. nih.govebi.ac.ukneurosciencenews.com This heightened immunogenicity can sensitize the otherwise "cold" glioblastoma tumors to immune checkpoint inhibitors (ICIs). nih.govnin.nlneurologia-castellon.es In fact, analyses of patient data have revealed that lower expression of ZNF638 in glioblastoma patients correlates with a better response to ICI therapy and improved survival rates. nih.govneurosciencenews.com Therefore, targeting ZNF638 presents a promising strategy to enhance the efficacy of immunotherapy in glioblastoma. neurosciencenews.comnin.nl
Table 1: Mechanistic Role of ZNF638 in Glioblastoma
| Mechanistic Aspect | Description | Key Findings |
|---|---|---|
| Epigenetic Regulation | ZNF638 recruits the HUSH complex to silence endogenous retroelements (REs) via H3K9 trimethylation. ebi.ac.ukneurosciencenews.com | Suppression of ZNF638 leads to decreased H3K9 trimethylation and increased RE expression. ebi.ac.ukneurosciencenews.com |
| Viral Mimicry | The expression of REs results in the accumulation of cytosolic dsRNA, activating innate anti-viral signaling pathways (RIG-I, MDA5, IRF3). nih.govneurosciencenews.com | ZNF638 knockdown activates intracellular dsRNA-signaling cascades. neurosciencenews.com |
| Immunotherapy Sensitization | The induced antiviral immune response increases tumor immunogenicity, making it more susceptible to immune checkpoint inhibitors (ICIs). nih.govneurologia-castellon.es | Low ZNF638 expression is a biomarker for better clinical response to ICIs and improved survival in glioblastoma patients. nih.govneurosciencenews.com |
| Tumor Microenvironment | Suppression of ZNF638 leads to increased infiltration of immune cells like CD8+ T-cells and upregulation of PD-L1. nih.govebi.ac.ukneurosciencenews.com | Tumors with reduced ZNF638 show increased T-cell infiltration and slowed growth in preclinical models. nih.govnin.nl |
Genetic Variants in ZNF638 Locus and Their Phenotypic Associations
Analysis of Specific Genetic Variants (e.g., rs10191329)
The genetic variant rs10191329, located in the DYSF-ZNF638 locus on chromosome 2p13.2, has been identified as a significant factor in the severity of multiple sclerosis (MS). nih.govebi.ac.uk Genome-wide association studies (GWAS) have linked the minor 'A' allele of this single-nucleotide polymorphism (SNP) to a more severe disease course. neurosciencenews.com
Specifically, individuals carrying the rs10191329*A allele are associated with a faster progression of disability. nih.govneurosciencenews.com Homozygous carriers of the risk allele have been shown to have a median time to requiring a walking aid that is 3.7 years shorter than non-carriers. neurosciencenews.com Furthermore, this variant is linked to increased brain atrophy, with one study observing 28% more brain volume loss per 'A' allele. nih.govneurologia-castellon.esnih.gov Pathologically, the variant is associated with a higher proportion of lesions with foamy microglia and reduced neuronal density, suggesting a link to increased neurodegeneration and chronic inflammation. nih.govnin.nl While the variant is located between the DYSF and ZNF638 genes, its precise regulatory impact is still under investigation, with some research suggesting it may influence genes involved in central nervous system resilience. neurosciencenews.comresearchgate.net
Table 2: Phenotypic Associations of rs10191329
| Phenotype | Association with rs10191329 'A' allele | Research Finding |
|---|---|---|
| Multiple Sclerosis Severity | Associated with faster disease progression and disability accrual. nih.govneurosciencenews.com | Homozygous carriers require a walking aid a median of 3.7 years earlier. neurosciencenews.com |
| Brain Atrophy | Linked to a higher rate of brain volume loss. nih.govneurologia-castellon.es | An association with 28% more brain atrophy per allele was observed. nih.govnih.gov |
| Neuropathology | Associated with increased neurodegeneration and chronic inflammation. nih.govnin.nl | Linked to more acute axonal stress and a higher proportion of lesions with foamy microglia. nin.nl |
Correlation with Complex Biological Traits (e.g., Human Stature)
Beyond its role in disease, genetic variations in the ZNF638 locus have also been correlated with complex biological traits such as human stature. A study investigating the genetics of familial short stature (FSS) in a Han Chinese population identified ZNF638 as one of the genes associated with this trait. researchgate.net
The study systematically evaluated 34 known human height-associated SNPs and found that variations in genes including ZNF638 were linked to FSS risk. researchgate.net ZNF638 has been reported to be a transcriptional coregulator in the early stages of adipogenesis, which is a key developmental process. researchgate.netresearchgate.net The network analysis of the genes implicated in the study, including ZNF638, revealed their functions are primarily related to embryonic, organismal, and tissue development, providing a plausible biological basis for their influence on a complex trait like height. researchgate.net This suggests that ZNF638's role in fundamental developmental processes extends to influencing normal polygenic traits. gwern.net
Advanced Research Methodologies and Experimental Approaches for Znf638 Studies
Genomic and Epigenomic Profiling
Genomic and epigenomic profiling methods are instrumental in deciphering the regulatory landscape in which ZNF638 operates. These approaches provide insights into its functional roles by identifying the genes it regulates and the mechanisms by which it exerts its effects.
Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool for the functional discovery of genes. the-scientist.com This technology can be adapted to either knock out genes or modulate their expression to systematically assess the function of a large number of genes. In the context of ZNF638, CRISPR-Cas9 technology can be used to create knockout models to study the resulting phenotypic changes. For instance, knocking down ZNF638 in glioblastoma (GBM) cell lines has been shown to significantly increase the expression of PD-L1, suggesting a role for ZNF638 in immune regulation within the tumor microenvironment. researchgate.net Such screens can help identify the cellular processes and pathways in which ZNF638 is a key player.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a cornerstone technique for mapping the genome-wide interactions of DNA-binding proteins. youtube.com This method involves cross-linking proteins to DNA, immunoprecipitating the protein of interest—in this case, ZNF638—and then sequencing the associated DNA fragments. nih.gov This allows for the precise identification of ZNF638 binding sites across the genome. For example, ChIP assays have demonstrated that the transcription factor CREB binds to specific response elements in the ZNF638 promoter, indicating that CREB is a direct regulator of ZNF638 expression. nih.gov Furthermore, ZNF638 itself has been shown to bind to cytidine (B196190) clusters in double-stranded DNA and is crucial for recruiting chromatin silencers like the HUSH complex to repress unintegrated retroviral DNA. uniprot.org
RNA sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome, revealing the effects of ZNF638 on global gene expression. nih.gov By comparing the transcriptomes of cells with normal and altered ZNF638 levels, researchers can identify genes and pathways that are regulated by this protein. For instance, RNA-seq analysis in adipose tissue-specific ZNF638 knockout mice revealed a significant upregulation of angiopoietin-like protein 8 (Angptl8), a key regulator of triglyceride metabolism. nih.gov
Single-cell RNA sequencing (scRNA-seq) offers an even higher resolution by profiling the transcriptomes of individual cells. springernature.com This is particularly valuable for studying heterogeneous tissues. In the context of glioblastoma, scRNA-seq has shown that low ZNF638 expression is associated with an increase in the expression of genes involved in the dsRNA sensing pathway and a trend towards increased infiltration of various immune cells into the tumor. researchgate.net
Table 1: Impact of ZNF638 Expression on Cellular Pathways in Glioblastoma
| ZNF638 Expression Level | Associated Gene Expression Changes | Cellular Infiltration Trends |
| Low | Increased expression of retroelements and dsRNA sensing pathway regulators (e.g., RIG-I, TLR3, MAVS) researchgate.net | Trend towards increased infiltration of B cells, Myeloid Cells, T cells, and Oligodendrocytes researchgate.net |
| High | Suppression of total retroelement expression and dsRNA sensing researchgate.net | Heterogenous and distinct enrichment of cell types with lower lymphocyte expression researchgate.net |
In silico analysis leverages computational tools and publicly available genomic and transcriptomic databases to predict gene function and regulatory networks. nih.govspringernature.com By analyzing the ZNF638 gene and its expression patterns across different tissues and conditions, researchers can generate hypotheses about its roles. For example, in silico analysis of the ZNF638 promoter identified potential cAMP response elements, which were later validated to be binding sites for the transcription factor CREB. nih.gov This computational approach can efficiently guide wet-lab experiments by prioritizing potential regulatory mechanisms and interaction partners for further investigation. springernature.com
Protein Biochemistry and Functional Assays
Understanding the protein-level interactions and functions of ZNF638 is critical. Biochemical and functional assays provide direct evidence of its molecular activities and partnerships.
Co-immunoprecipitation (Co-IP) is a technique used to identify protein-protein interactions. youtube.com An antibody targeting ZNF638 is used to pull it down from a cell lysate, and any interacting proteins are co-precipitated. These interacting partners can then be identified by mass spectrometry. youtube.com This approach has been instrumental in revealing the composition of protein complexes involving ZNF638. For example, Co-IP followed by mass spectrometry in adipocytes identified 172 novel interacting proteins, including factors involved in transcription, translation, and pre-mRNA splicing. nih.gov Furthermore, Co-IP experiments in glioblastoma cells demonstrated that the knockdown of ZNF638 leads to decreased levels of HUSH complex components like TASOR, MPP8, and SETDB1, indicating that ZNF638 is essential for the integrity of this complex. researchgate.net
Table 2: Selected ZNF638 Interacting Proteins Identified by Co-IP and Mass Spectrometry in Adipocytes
| Protein Category | Examples of Interacting Proteins |
| Transcription | Various transcription factors nih.gov |
| Translation | Ribosomal proteins and translation initiation factors nih.gov |
| Nucleic Acid Binding | RNA-binding proteins and DNA-binding proteins nih.gov |
| Metabolism | Enzymes involved in various metabolic pathways nih.gov |
| Splicing Regulation | Splicing factors nih.gov |
Electrophoretic Mobility Shift Assay (EMSA) for Nucleic Acid Binding Characterization
The Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique used to investigate the DNA-binding properties of proteins. In the context of ZNF638, this method has been pivotal in demonstrating its interaction with specific DNA sequences.
Detailed research has shown that ZNF638, also known as NP220, binds to double-stranded DNA fragments, particularly recognizing clusters of cytidines. thermofisher.comuniprot.org This interaction is crucial for its role in transcriptional regulation. uniprot.org EMSA has been employed to confirm that ZNF638 can directly bind to DNA, and this binding is a key aspect of its function. nih.gov For instance, studies have utilized EMSA to show that ZNF638, in cooperation with CCAAT/enhancer-binding proteins (C/EBPs), binds to the promoter regions of target genes like peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipocyte differentiation. nih.govnih.gov This assay helps to visualize the formation of a protein-DNA complex, which migrates more slowly through a gel than the free DNA probe, thus indicating a binding event. nih.gov
Challenges in performing EMSA with zinc finger proteins include the potential for the chelating agent EDTA, often present in buffers, to strip zinc ions from the protein, leading to unfolding and loss of DNA-binding activity. nih.gov Therefore, careful optimization of buffer conditions is critical for accurately assessing the DNA-binding capacity of ZNF638.
Recombinant Protein Expression and Purification for Structural-Functional Correlation
To dissect the specific functions of ZNF638 domains and their roles in molecular interactions, researchers rely on the expression and purification of recombinant ZNF638 protein and its fragments.
Recombinant human ZNF638 protein, or portions of it, are typically produced in expression systems like E. coli. thermofisher.comcusabio.com These purified proteins are invaluable for a range of in vitro assays. For example, GST pull-down assays using different domains of GST-tagged ZNF638 have been instrumental in demonstrating a direct physical interaction with C/EBP family members. nih.gov By creating and testing various deletion mutants of ZNF638, researchers have been able to map the specific domains responsible for these protein-protein interactions. nih.gov
Furthermore, recombinant ZNF638 can be used in functional assays to assess its transcriptional activity. Co-transfection experiments with reporter genes have shown that ZNF638 can enhance the transcriptional activation mediated by C/EBPs. nih.gov This approach allows for a direct correlation between the structural domains of ZNF638 and its functional output as a transcriptional coactivator.
| Expression System | Tag | Application | Key Finding |
|---|---|---|---|
| E. coli | GST | GST pull-down assays | Demonstrated direct physical interaction between ZNF638 and C/EBPβ. nih.gov |
| Mammalian cells (e.g., HEK-293) | FLAG | Co-immunoprecipitation, Reporter gene assays | Confirmed in vivo interaction with C/EBPβ and showed cooperative transcriptional activation. nih.gov |
Cellular Localization and Dynamics Studies (e.g., Immunofluorescence)
Understanding where a protein resides within a cell is crucial to deciphering its function. Immunofluorescence microscopy has been a key technique for visualizing the subcellular localization of ZNF638.
Studies using immunofluorescence in various cell lines, including U2OS and 3T3-L1 preadipocytes, have consistently shown that ZNF638 is a nuclear protein. nih.gov The Human Protein Atlas project corroborates this, indicating a primary localization to the nucleoplasm. proteinatlas.orgproteinatlas.org Interestingly, within the nucleus, ZNF638 is not diffusely distributed but is found in a punctate pattern, localizing to nuclear speckles. nih.govnih.gov Nuclear speckles are known to be enriched in splicing factors, suggesting a potential role for ZNF638 in RNA processing, in addition to its function in transcription. nih.govnih.gov
During adipocyte differentiation, the localization of ZNF638 to these nuclear speckles is driven by its RS domain. nih.gov This dynamic localization suggests that ZNF638's function may be regulated by its recruitment to specific subnuclear compartments. The Human Protein Atlas also notes a potential additional localization to vesicles, the significance of which requires further investigation. proteinatlas.orgproteinatlas.org
Western Blot Analysis for Protein Expression Profiling
Western blot analysis is a widely used technique to detect and quantify the expression levels of specific proteins in cell or tissue extracts. This method has been essential for characterizing the expression pattern of ZNF638 under various conditions.
Western blotting has been used to demonstrate that ZNF638 protein levels are induced early during the differentiation of 3T3-L1 preadipocytes into adipocytes. nih.gov Conversely, knockdown of ZNF638 leads to a decrease in its protein levels, which correlates with an inhibition of adipogenesis. nih.gov In the context of thermogenesis, Western blot analysis has revealed that ZNF638 protein is highly expressed in brown adipose tissue (BAT) and subcutaneous white adipose tissue (scWAT) of mice. nih.gov Its expression is further increased in response to cold exposure and treatment with agents that elevate cAMP levels, such as forskolin. nih.gov
This technique is also crucial for validating the specificity of antibodies against ZNF638 and for confirming the successful overexpression or knockdown of the protein in experimental models. nih.govabbexa.com
| Model System | Condition | ZNF638 Protein Level | Reference |
|---|---|---|---|
| 3T3-L1 cells | Adipocyte differentiation | Increased | nih.gov |
| Mouse thermogenic tissues (BAT, scWAT) | Basal | High | nih.gov |
| Mouse thermogenic tissues (BAT, scWAT) | Cold exposure | Increased | nih.gov |
| Brown differentiated scWAT SVF cells | Forskolin treatment | Increased | nih.gov |
In Vitro and In Vivo Model Systems
The functional characterization of ZNF638 has been greatly facilitated by the use of various in vitro and in vivo model systems. These models allow for mechanistic studies and the investigation of the physiological relevance of ZNF638.
Cell Culture Models for Mechanistic Studies (e.g., Adipocyte Precursors, Hepatoma Cells)
Cell culture models provide a controlled environment to study the molecular mechanisms underlying ZNF638 function.
Adipocyte Precursor Cells: The 3T3-L1 and 10T1/2 cell lines are well-established models for studying adipogenesis. nih.govnih.gov In these cells, gain-of-function (overexpression) and loss-of-function (knockdown) experiments have demonstrated that ZNF638 is a key regulator of adipocyte differentiation. nih.gov Overexpression of ZNF638 enhances adipogenesis, while its depletion inhibits the process and reduces the expression of adipocyte-specific genes. nih.gov These cells have also been used to show that ZNF638 interacts with C/EBPβ and C/EBPδ to induce the expression of PPARγ. nih.gov
Hepatoma Cells: While much of the research has focused on adipocytes, hepatoma cell lines like HepG2 have also been used in ZNF638 studies, for instance, in Western blot analyses to detect ZNF638 protein expression. abbexa.com
Other Cell Lines: HEK-293 cells are frequently used for their high transfection efficiency in reporter gene assays and co-immunoprecipitation experiments to study the transcriptional activity and protein-protein interactions of ZNF638. nih.govnih.gov U2OS cells have been utilized for subcellular localization studies via immunofluorescence. nih.govnih.gov
These cell-based models are invaluable for dissecting the signaling pathways and molecular interactions involving ZNF638 in a controlled setting.
Genetically Engineered Animal Models (e.g., Tissue-Specific Knockout/Overexpression Mice)
To understand the in vivo function of ZNF638 in a physiological context, researchers have turned to genetically engineered mouse models. These models are crucial for determining the role of a gene in the whole organism and for modeling human diseases. nih.gov
While specific ZNF638 knockout or transgenic mouse models were not detailed in the provided search results, the use of such models is a standard and powerful approach in the field. nih.govnih.govspringernature.com Tissue-specific knockout mice, often generated using the Cre-loxP system, allow for the inactivation of a gene in a particular cell type or tissue. nih.govgenoway.comcreative-biolabs.com This is particularly important for genes like ZNF638 that may have different roles in various tissues or whose whole-body knockout could be lethal. genoway.com
For ZNF638, a tissue-specific knockout in adipose tissue, for example, would be instrumental in definitively determining its role in adipogenesis and thermogenesis in vivo. Similarly, mice overexpressing ZNF638 in specific tissues would provide insights into the consequences of its increased activity. The generation and validation of such mouse models involve a series of steps, including vector construction, gene targeting in embryonic stem cells, and breeding with Cre-expressing mouse lines. nih.govnih.gov Analysis of these mice would involve examining their phenotype, as well as molecular analyses of tissues to confirm the knockout or overexpression of ZNF638.
Gain-of-Function and Loss-of-Function Experimental Designs (e.g., Ectopic Expression, Gene Knockdown)
To elucidate the functional roles of Zinc finger protein 638 (ZNF638), researchers employ gain-of-function and loss-of-function experimental designs. These approaches involve artificially increasing or decreasing the expression of ZNF638 to observe the resulting molecular and cellular phenotypes. Ectopic expression is a common gain-of-function technique, while gene knockdown using methods like RNA interference (RNAi) serves as a primary loss-of-function strategy. nih.govyoutube.com
Gain-of-Function: Ectopic Expression
In gain-of-function studies, ZNF638 is ectopically expressed in cells that normally have low or transient levels of the protein. This is typically achieved by transfecting cells with a vector containing the ZNF638 gene. nih.gov
One key area of research has been the role of ZNF638 in adipogenesis, the process by which fat cells differentiate. nih.govnih.gov In studies using 10T1/2 preadipocyte cells, the forced expression of ZNF638 was found to significantly promote adipocyte differentiation. nih.gov This was evidenced by an increased accumulation of lipids, as observed through Oil Red O staining, and a higher number of lipid-accumulating cells compared to control cells. nih.gov
Molecular analysis accompanying these morphological changes revealed that ectopic ZNF638 expression leads to the upregulation of critical adipocyte-specific genes, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is a master regulator of adipogenesis. nih.govnih.gov These findings establish that ZNF638 is not only present during the early stages of adipogenesis but is also sufficient to promote the differentiation process. nih.gov
Loss-of-Function: Gene Knockdown
Conversely, loss-of-function experiments aim to determine if ZNF638 is necessary for specific cellular processes. These studies typically use short hairpin RNA (shRNA) or small interfering RNA (siRNA) to target and degrade ZNF638 mRNA, thereby "knocking down" or reducing its protein expression. nih.govresearchgate.net
Consistent with the gain-of-function results, the knockdown of ZNF638 in 10T1/2 preadipocytes inhibits adipocyte differentiation. nih.govnih.gov This inhibition is marked by a decrease in the expression of adipocyte-specific genes, further solidifying the essential role of ZNF638 as an early regulator of this process. nih.govnih.gov Mechanistic studies have shown that ZNF638 achieves this by physically interacting with and acting as a transcriptional coactivator for CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ, which in turn drives the expression of PPARγ. nih.gov
More recent research has uncovered a distinct role for ZNF638 in the context of cancer, particularly glioblastoma (GBM). In patient-derived GBM cell lines, the knockdown of ZNF638 leads to significant changes in gene expression related to the immune system. researchgate.netnih.gov Specifically, ZNF638 inhibition results in the upregulation of endogenous retroelements (REs). researchgate.net This occurs because ZNF638 normally helps to repress these elements. Its knockdown leads to increased double-stranded RNA (dsRNA) in the cytoplasm, which activates antiviral signaling pathways and innate immune responses. nih.gov This "viral mimicry" can sensitize glioblastoma cells to immunotherapy. researchgate.netnih.gov
The table below summarizes the key findings from gain-of-function and loss-of-function studies on ZNF638.
Table 1: Summary of ZNF638 Gain-of-Function and Loss-of-Function Experimental Findings
| Experimental Design | Methodology | Model System | Key Findings | References |
|---|---|---|---|---|
| Gain-of-Function | Ectopic Expression (pCR3.1-ZNF638 vector) | 10T1/2 Preadipocytes | Increased lipid accumulation and number of fat cells. Upregulation of adipocyte-specific genes, including aP2 and PPARγ. | nih.gov |
| Loss-of-Function | Gene Knockdown (shRNA/siRNA) | 10T1/2 Preadipocytes | Inhibition of adipocyte differentiation. Decreased expression of adipocyte-specific genes. | nih.govnih.gov |
| Loss-of-Function | Gene Knockdown (shRNA) | Patient-Derived Glioblastoma (GBM) Cells | Upregulation of retroelements (LINE, LTR, Alu). Activation of antiviral and innate immune pathways. Increased expression of PD-L1. | researchgate.netnih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Zinc finger protein 638 (ZNF638) |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) |
| CCAAT/enhancer-binding protein beta (C/EBPβ) |
| CCAAT/enhancer-binding protein delta (C/EBPδ) |
| aP2 (Fatty Acid Binding Protein 4) |
Future Research Directions and Unaddressed Questions
Elucidation of Novel ZNF638 Functions and Context-Specific Mechanisms
While ZNF638 has been identified as a key player in processes such as adipogenesis and the silencing of unintegrated retroviral DNA, its functions in other physiological and pathological contexts are yet to be fully explored. uniprot.orgnih.gov The widespread expression of ZNF638 in diverse tissues, including the nervous system, liver, skin, and heart, suggests that its roles are likely context-dependent. genecards.org Future research should aim to uncover these novel functions. For instance, its high expression in the nervous system warrants investigation into its potential involvement in neuronal development, synaptic plasticity, or neurodegenerative diseases. genecards.org Similarly, its presence in the skin and its association with cutaneous T-cell lymphoma suggest a role in skin homeostasis and cancer that requires further detailed study. ontosight.ai Understanding the specific mechanisms by which ZNF638 executes its functions in different cellular environments will be crucial. This includes identifying the cell-type-specific binding partners and target genes that dictate its functional outcomes.
Comprehensive Mapping of ZNF638's Complete Regulatory Networks
The current understanding of ZNF638's regulatory network is incomplete. It is known to be a transcription factor that binds to cytidine (B196190) clusters in double-stranded DNA. uniprot.org It interacts with CCAAT/enhancer-binding proteins (C/EBPs) to regulate the expression of key adipogenic genes like PPARG. uniprot.orgnih.gov Furthermore, ZNF638 is instrumental in recruiting chromatin silencers such as the HUSH complex, SETDB1, and histone deacetylases HDAC1 and HDAC4 to repress unintegrated viral DNA. uniprot.orgnih.gov However, a comprehensive map of its upstream regulators and downstream effectors is still lacking. Future studies should employ high-throughput screening techniques to identify the full spectrum of proteins that interact with ZNF638. Additionally, combining chromatin immunoprecipitation sequencing (ChIP-seq) with transcriptomic analyses in various cell types will help to create a complete atlas of its direct and indirect target genes. This will provide a more holistic view of the signaling pathways and cellular processes governed by ZNF638.
Detailed Structural and Functional Characterization of Undefined Protein Regions
The ZNF638 protein possesses several distinct domains, including an MH1 domain, three repeated MH2 domains, and an MH3 domain. wikipedia.orginfino.me It also contains an arginine/serine-rich domain, which is often found in proteins involved in pre-mRNA splicing. wikigenes.org While the matrin-type zinc finger domain has been shown to be essential for its localization to nuclear speckles, the specific functions of many other regions of the protein remain undefined. genecards.orgwikigenes.org High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, are needed to determine the three-dimensional structure of the full-length ZNF638 protein and its individual domains. This structural information, coupled with functional assays using domain-specific mutants, will be invaluable in understanding how ZNF638 binds to DNA, interacts with other proteins, and carries out its diverse functions. Elucidating the structure-function relationships of its undefined regions is a critical step towards a mechanistic understanding of ZNF638's activity.
Development of Advanced Tools for Perturbing ZNF638 Activity
Current research has utilized techniques like RNA interference (RNAi) and CRISPR-Cas9 to study the effects of ZNF638 knockdown or knockout. nih.govnih.govdepmap.org While these methods are powerful for studying the consequences of ZNF638 loss-of-function, they often lack the temporal and spatial control needed to dissect its dynamic roles in complex biological processes. The development of more advanced tools to modulate ZNF638 activity would greatly benefit the field. These could include the generation of small molecule inhibitors or activators that can rapidly and reversibly alter ZNF638 function. Furthermore, the development of optogenetic or chemogenetic systems to control ZNF638 activity with light or specific chemicals would allow for precise spatiotemporal perturbation. Such advanced tools would enable researchers to investigate the immediate and cell-type-specific effects of modulating ZNF638, providing deeper insights into its dynamic regulation of cellular events.
Integration of Multi-Omics Data for a Systems-Level Understanding of ZNF638 Biology
A comprehensive understanding of ZNF638's role in cellular biology necessitates a systems-level approach that integrates data from multiple "omics" platforms. nih.gov While individual studies have focused on specific aspects of ZNF638, a holistic view can be achieved by combining genomics, transcriptomics, proteomics, and metabolomics data. nih.govnih.gov For instance, integrating ChIP-seq data (genomics) with RNA-seq data (transcriptomics) can reveal the direct transcriptional targets of ZNF638 and their impact on global gene expression patterns. nih.gov Proteomic analyses can identify post-translational modifications of ZNF638 and its interacting protein networks, providing insights into its regulation and functional complexes. genecards.org Metabolomic studies could then link the ZNF638-regulated gene networks to changes in cellular metabolism. By constructing and analyzing multi-omic networks, researchers can build predictive models of ZNF638 function and better understand how it contributes to complex cellular phenotypes in both health and disease. nih.gov
Compound and Gene Table
| Name | Type |
| Zinc finger protein 638 (ZNF638) | Protein |
| CCAAT/enhancer-binding protein (C/EBP) | Protein |
| Peroxisome proliferator-activated receptor gamma (PPARG) | Gene |
| SET domain bifurcated 1 (SETDB1) | Protein |
| Histone deacetylase 1 (HDAC1) | Protein |
| Histone deacetylase 2 (HDAC4) | Protein |
| Sterol regulatory element-binding transcription factor 1 (SREBF1) | Gene |
Q & A
Q. What is the primary functional role of ZNF638 in cellular differentiation, and how can this be experimentally validated?
ZNF638 acts as a transcriptional cofactor during adipogenesis, facilitating the expression of peroxisome proliferator-activated receptor γ (PPARγ) by interacting with C/EBPβ and C/EBPδ .
- Methodological Validation :
- Ectopic Expression : Overexpress ZNF638 in preadipocytes (e.g., 3T3-L1 cells) and quantify adipocyte differentiation via Oil Red O staining or adipogenic markers (e.g., PPARγ, FABP4) .
- Knockdown Studies : Use siRNA/shRNA to silence ZNF638 and monitor differentiation inhibition via qRT-PCR or Western blot for C/EBPδ and PPARγ .
- Co-Immunoprecipitation (Co-IP) : Validate physical interaction between ZNF638 and C/EBPβ/δ in differentiating adipocytes .
Q. What structural features enable ZNF638 to bind DNA or co-regulate transcription?
ZNF638 belongs to the Cys2His2 zinc finger (ZF) family, characterized by tandem repeats of ββα motifs that coordinate zinc ions and interact with DNA major grooves .
- Key Structural Analysis Methods :
Advanced Research Questions
Q. How does ZNF638 exhibit context-dependent roles in cancer, and how can contradictory data be resolved?
ZNF638 is upregulated in AOM/DSS-induced colon carcinogenesis but suppressed by Moringa oleifera (bMO) supplementation, suggesting dual roles as an oncogene or tumor suppressor .
- Resolution Strategies :
- Comparative Transcriptomics : Profile ZNF638 expression across cancer types (e.g., RNA-seq of colon vs. adipocyte tumors) to identify tissue-specific networks.
- Functional Screens : Use CRISPR-Cas9 knockout in cancer cell lines to assess proliferation, apoptosis, and metastasis (e.g., xenograft models) .
- Table: ZNF638 Expression in Colon Cancer Models
| Condition | ZNF638 Expression | Method | Reference |
|---|---|---|---|
| AOM/DSS-induced | Upregulated | GeLC-MS/MS | |
| bMO (Preventive) | Undetectable | Proteomics | |
| bMO (Therapeutic) | Variable | Proteomics |
Q. What experimental approaches can engineer zinc finger proteins (ZFPs) to target ZNF638 regulatory regions?
ZFPs can be engineered to modulate ZNF638 expression or interact with its DNA-binding domains.
- Design Workflow :
- Phage Display Libraries : Screen ~10⁹ ZFP variants to select fingers recognizing ZNF638-associated sequences (e.g., C/EBP binding sites) .
- Modular Assembly : Combine pre-validated ZFs (e.g., from ZiFDB) targeting adjacent 3-bp subsites in ZNF638 promoters .
- Validation : Use electrophoretic mobility shift assays (EMSAs) or reporter gene systems (e.g., luciferase under ZNF638 promoter) .
Q. How can conflicting data on ZNF638’s transcriptional targets be reconciled?
Discrepancies may arise from cell-type-specific chromatin accessibility or post-translational modifications (PTMs).
- Integrative Methods :
- ChIP-seq : Map ZNF638 binding sites in adipocytes vs. cancer cells using anti-ZNF638 antibodies .
- ATAC-seq : Compare chromatin accessibility in ZNF638-high vs. low conditions to identify context-dependent targets.
- CRISPRi/a : Repress or activate ZNF638 and perform RNA-seq to distinguish direct vs. indirect targets .
Q. What computational tools predict ZNF638-DNA interactions, and what are their limitations?
Tools like ZiFDB and structure-based modeling (e.g., Zif268 templates) predict binding but require experimental validation .
- Limitations :
- Poor accuracy for multi-finger proteins (>4 fingers) due to cross-talk between subsites .
- In vivo binding depends on epigenetic context, necessitating integration with Hi-C or ChIP-seq data .
Methodological Challenges
Q. How can post-translational modifications (PTMs) of ZNF638 be characterized?
PTMs like SUMOylation (e.g., at Lys residues) modulate ZNF638’s transcriptional activity .
Q. What strategies address off-target effects in ZNF638 functional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
